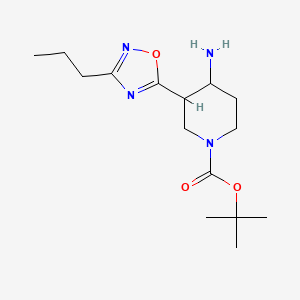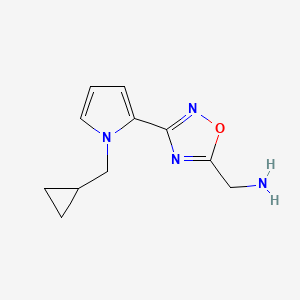
1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
There are several synthetic routes for piperazine derivatives . The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of “1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine” is C13H19FN2O. The molecular weight is 238.3 g/mol.Chemical Reactions Analysis
Piperazine derivatives can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonist for PET Studies
- PET Imaging of Serotonin Receptors: One significant application involves the use of derivatives like [18F]p-MPPF as radiolabeled antagonists for studying 5-HT1A receptors through Positron Emission Tomography (PET). This research aids in understanding serotonergic neurotransmission and contributes to the study of psychiatric disorders. The development of such compounds involves comprehensive studies encompassing chemistry, radiochemistry, animal models, and human data, highlighting their potential in neuroimaging and the investigation of neurological diseases (Plenevaux et al., 2000).
Dopamine Uptake Inhibitors
- Synthesis for Neuroscience Research: Another application is found in the synthesis of compounds like GBR-12909, which inhibit dopamine uptake. The development of robust processes for these compounds facilitates research into the dopamine system and potential treatments for disorders like cocaine addiction and other neuropsychiatric conditions (Ironside et al., 2002).
Antimicrobial and Bioactive Compound Synthesis
- Antimicrobial Activities: Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and investigated for their antimicrobial activities. These studies contribute to the search for new therapeutic agents against various bacterial and fungal pathogens, showcasing the compound's versatility beyond the central nervous system applications (Menteşe et al., 2013).
Receptor Binding Affinity Studies
- Binding Affinity and Intrinsic Activity: The synthesis and pharmacological evaluation of fluorine-containing derivatives for dopamine D2, D3, and D4 receptors indicate the compound's utility in understanding receptor interactions and intrinsic activity. Such research aids in developing potential therapeutic agents targeting these receptors, offering insights into the treatment of neuropsychiatric and neurological disorders (Tu et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-fluoro-2-(2-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-5-3-2-4-11(13)12(14)10-16-8-6-15-7-9-16/h2-5,12,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBRGWAQTGFJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1475685.png)

![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)



![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)
![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)


![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)


